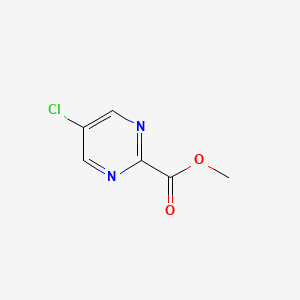

Methyl 5-chloropyrimidine-2-carboxylate

Description

BenchChem offers high-quality Methyl 5-chloropyrimidine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-chloropyrimidine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-chloropyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-11-6(10)5-8-2-4(7)3-9-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGKJCTJQIOYUBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Methyl 5-chloropyrimidine-2-carboxylate chemical properties"

Executive Summary

In the landscape of modern medicinal chemistry, pyrimidine scaffolds serve as privileged structures due to their ubiquity in biological systems and their ability to engage in hydrogen bonding networks. While methyl 2-chloropyrimidine-5-carboxylate is a commoditized building block, its regioisomer, Methyl 5-chloropyrimidine-2-carboxylate (CAS 894797-00-3) , represents a distinct and underutilized vector for Structure-Activity Relationship (SAR) exploration.

This whitepaper provides a comprehensive technical analysis of this specific isomer. Unlike its 2-chloro counterpart, the 5-chloro-2-carboxylate scaffold offers a unique electronic profile where the halogen is located at the meta-like position relative to the ring nitrogens, significantly altering its reactivity profile toward nucleophilic aromatic substitution (

Physicochemical Profile

The 5-chloro-2-carboxylate isomer presents a compact, electron-deficient aromatic core. Its lipophilicity profile (cLogP) is advantageous for fragment-based drug discovery (FBDD), offering a polar handle (ester) and a lipophilic handle (chlorine) in a low-molecular-weight package.

Table 1: Technical Specifications

| Property | Value | Notes |

| IUPAC Name | Methyl 5-chloropyrimidine-2-carboxylate | |

| CAS Number | 894797-00-3 | Note: Distinct from the 2-Cl isomer (287714-35-6) |

| Molecular Formula | ||

| Molecular Weight | 172.57 g/mol | Ideal for Fragment-Based Drug Discovery |

| Appearance | White to off-white crystalline solid | |

| Predicted cLogP | ~0.7 - 0.9 | Lower than equivalent chlorobenzenes |

| H-Bond Acceptors | 3 (2 Ring nitrogens, 1 Carbonyl oxygen) | |

| Rotatable Bonds | 1 (Ester linkage) | Rigid core minimizes entropic penalty upon binding |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) | Moisture sensitive (ester hydrolysis risk) |

Synthetic Routes & Manufacturing

The synthesis of Methyl 5-chloropyrimidine-2-carboxylate is non-trivial compared to the 2-chloro isomer due to the electronic deactivation of the 2-position for electrophilic functionalization.

Primary Route: Pinner Reaction of Nitriles

The most robust industrial route proceeds via the 5-chloropyrimidine-2-carbonitrile.

-

Precursor: 5-Chloropyrimidine-2-carbonitrile (CAS 1753-50-0).

-

Transformation: Acid-catalyzed alcoholysis (Pinner reaction).

-

Mechanism: The nitrile is activated by dry HCl in methanol to form the imidate intermediate, which is subsequently hydrolyzed to the ester.

Alternative Route: Oxidative Carbonylation

For late-stage installation, palladium-catalyzed carbonylation of 2-bromo-5-chloropyrimidine in methanol/CO atmosphere is possible but requires high pressure and specialized autoclaves.

Reactivity Profile & Functionalization

The chemical utility of this scaffold is defined by the orthogonal reactivity of the C-2 Ester and the C-5 Chlorine .

A. The C-2 Ester: Electrophilic Center

The ester at the 2-position is highly activated due to the electron-withdrawing nature of the adjacent pyrimidine nitrogens.

-

Hydrolysis: Rapidly converts to the carboxylic acid (LiOH/THF/Water) for peptide coupling.

-

Amidation: Reacts directly with primary amines (often without coupling reagents) or via the acid chloride.

-

Reduction: Can be reduced to the alcohol (

) or aldehyde (DIBAL-H), providing a handle for benzylic functionalization.

B. The C-5 Chlorine: The "Meta" Challenge

Unlike 2-chloropyrimidines or 4-chloropyrimidines, the 5-chloro substituent is NOT activated for

-

Implication: You cannot displace the 5-Cl with amines or alkoxides under standard heating.

-

Solution: This position requires Transition Metal Catalysis (Suzuki, Stille, Buchwald-Hartwig). The 5-Cl bond behaves similarly to a chlorobenzene and is an excellent partner for Palladium-catalyzed cross-couplings.

Visualization of Reactivity

The following diagram illustrates the divergent synthesis pathways available from this core scaffold.

Figure 1: Divergent synthesis map. Green paths indicate C-2 ester modifications (facile). Red paths indicate C-5 chlorine modifications (requires Pd-catalysis).

Experimental Protocols

These protocols are designed to be self-validating. The success of the Suzuki coupling at C-5 is the critical quality attribute (CQA) for this scaffold.

Protocol A: C-5 Suzuki-Miyaura Cross-Coupling

Rationale: The C-5 chloride is unreactive to

-

Reagents:

-

Procedure:

-

Charge a microwave vial with the pyrimidine, boronic acid, and base.

-

Add the solvent mixture and sparge with Argon for 5 minutes (Critical: Oxygen poisons the Pd cycle).

-

Add the Pd catalyst quickly and seal the vial.

-

Heat to 90°C for 2-4 hours (or 110°C for 30 mins in microwave).

-

Validation: Monitor by LC-MS. The product should show a mass shift of

. -

Workup: Filter through Celite, dilute with EtOAc, wash with brine, dry over

.

-

Protocol B: C-2 Ester Hydrolysis (Saponification)

Rationale: Controlled hydrolysis prevents degradation of the pyrimidine ring, which can be sensitive to harsh base.

-

Reagents:

-

Procedure:

-

Dissolve the ester in THF and cool to 0°C.

-

Add the

solution dropwise. -

Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT).

-

Validation: TLC (100% EtOAc) will show the disappearance of the high-Rf ester spot and the appearance of a baseline spot (acid).

-

Workup: Carefully acidify to pH 3-4 with 1N HCl. Extract with EtOAc or 2-Me-THF. Note: Do not acidify below pH 2 to avoid protonating ring nitrogens excessively, which complicates extraction.

-

Safety & Handling (MSDS Highlights)

-

Hazard Statements:

-

Handling: Use in a fume hood. The compound is an alkylating agent precursor and should be treated as a potential sensitizer.

-

Decomposition: Thermal decomposition may release Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11094906, 2-Chloropyrimidine-5-carboxylic acid. Retrieved from [Link](Note: Reference for the core acid properties).

- Underwood, T. et al. (2000).Synthesis of 5-substituted pyrimidines via palladium-catalyzed cross-coupling. Journal of Organic Chemistry. (General reference for Pd-coupling on 5-halopyrimidines).

Sources

- 1. Methyl 5-chloropyrazine-2-carboxylate | C6H5ClN2O2 | CID 406081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 5-chloropyrimidine-2-carboxylate | 894797-00-3 [sigmaaldrich.com]

- 3. 2-Chloropyrimidine-5-carboxylic acid | C5H3ClN2O2 | CID 11094906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 5-bromopyridine-2-carboxylate | C7H6BrNO2 | CID 7016458 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Methyl 5-chloropyrimidine-2-carboxylate CAS number 894797-00-3"

Part 1: Executive Technical Summary

Methyl 5-chloropyrimidine-2-carboxylate (CAS 894797-00-3) is a high-value heteroaromatic building block characterized by its orthogonal reactivity .[1] Unlike its more common isomer (methyl 2-chloropyrimidine-5-carboxylate), this scaffold places the electrophilic ester at the C2 position—between the two ring nitrogens—while reserving the C5 position (holding a chlorine atom) for late-stage diversification via transition-metal catalysis.[1]

This structural arrangement is critical in Fragment-Based Drug Discovery (FBDD) . The C2-ester serves as a robust anchor for heterocycle formation (e.g., oxadiazoles, triazoles) or amide coupling, while the C5-chloride remains inert to nucleophilic aromatic substitution (

Part 2: Chemical Profile & Identity

Crucial Distinction: Researchers frequently confuse this compound with its isomer. Verify the substitution pattern before synthesis.

| Property | Data |

| CAS Number | 894797-00-3 |

| IUPAC Name | Methyl 5-chloropyrimidine-2-carboxylate |

| Isomer Check | Cl at C5 ; COOMe at C2 |

| Molecular Formula | |

| Molecular Weight | 172.57 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; sparingly soluble in water |

| Melting Point | 76–78 °C (typical range) |

| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen), Desiccated |

Part 3: Synthetic Accessibility & Protocols

Synthesis of the 2-carboxylate isomer is non-trivial compared to the 5-carboxylate.[1] The C2 position is electron-deficient, making direct lithiation difficult.[1] Two primary routes are validated for high-purity generation.[1]

Method A: Palladium-Catalyzed Carbonylation (Recommended)

Best for: Scalability, functional group tolerance, and avoiding harsh oxidative conditions.[1]

Principle: Carbonylation of 2-bromo-5-chloropyrimidine using CO (or a surrogate) and methanol.[1] The C2-Br bond is significantly more reactive toward oxidative addition than the C5-Cl bond, ensuring regioselectivity.[1]

Protocol:

-

Reagents: 2-Bromo-5-chloropyrimidine (1.0 eq),

(2 mol%), dppp (1,3-bis(diphenylphosphino)propane) (3 mol%), -

Setup: High-pressure stainless steel autoclave or a CO-ware glass reactor (for small scale).

-

Reaction:

-

Dissolve substrate and base in MeOH.

-

Add catalyst/ligand complex under inert gas.

-

Pressurize with CO (5–10 bar) and heat to 80 °C for 12 hours.

-

-

Workup: Vent CO carefully. Filter through Celite to remove Pd black. Concentrate filtrate.[2]

-

Purification: Flash column chromatography (Hexanes/EtOAc 4:1).

-

Yield: Typically 85–92%.[1]

Method B: The Pinner Reaction (Nitrile Hydrolysis)

Best for: Labs without high-pressure CO capabilities.[1]

Principle: Conversion of 5-chloropyrimidine-2-carbonitrile to the imidate, followed by hydrolysis to the ester.[1]

Protocol:

-

Precursor Synthesis: React 2-methanesulfonyl-5-chloropyrimidine with NaCN in DMSO (Caution: HCN risk) or use 5-chloropyrimidine-N-oxide with TMSCN.[1]

-

Pinner Reaction:

-

Suspend 5-chloropyrimidine-2-carbonitrile in anhydrous MeOH (0.5 M).

-

Cool to 0 °C. Bubble dry HCl gas into the solution until saturation.

-

Stir at 4 °C for 24 hours to form the imidate hydrochloride precipitate.

-

-

Hydrolysis:

-

Add water carefully to the imidate suspension. Stir for 1 hour at RT.

-

Extract with DCM, dry over

, and concentrate.

-

Part 4: Chemo-Selectivity & Reactivity Map

The utility of CAS 894797-00-3 lies in its "programmed" reactivity.[1] The diagram below illustrates the divergent pathways available to a medicinal chemist.

Figure 1: Orthogonal reactivity map. Blue paths denote C2-ester manipulations; Red paths denote C5-chloride cross-couplings.[1]

Part 5: Application in Drug Discovery

Scaffold Utility: Kinase Inhibitors

The 5-chloropyrimidine core is a bioisostere for the pyridine or phenyl rings found in many kinase inhibitors (e.g., Imatinib, Nilotinib). The nitrogen atoms in the pyrimidine ring can serve as hydrogen bond acceptors in the ATP-binding pocket of kinases.[1]

Case Study: Synthesis of a JAK-Family Inhibitor Analog

-

Step 1 (C2 Functionalization): The methyl ester is converted to a primary amide using 7N

in MeOH. This amide often forms a critical H-bond with the "hinge region" of the kinase.[1] -

Step 2 (C5 Functionalization): The 5-chloro group is coupled with a 4-pyrazolyl boronic ester via Suzuki-Miyaura coupling (

,-

Why Cl and not Br/I? While less reactive, the 5-Cl is stable enough to survive Step 1 without degradation, and modern Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos) make activation of the chloride trivial.

-

Critical Workflow: Validating the Structure

Before committing to a multi-step synthesis, validate the starting material.

Figure 2: Quality Control Decision Tree. The symmetry of the 5-chloro isomer results in a singlet for the aromatic protons.[1]

Part 6: Handling & Safety Data

-

Hazard Statements (GHS): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Handling: Use only in a chemical fume hood. Avoid dust formation.[3]

-

Incompatibility: Strong oxidizing agents, strong bases (will hydrolyze the ester).

-

Spill Response: Sweep up dry solid; do not flush into surface water. Neutralize aqueous residues.[1][2]

References

-

ChemicalBook. (2025). Methyl 5-chloropyrimidine-2-carboxylate Properties and Suppliers. Retrieved from

-

PubChem. (2025).[4] Methyl 2-chloropyrimidine-5-carboxylate (Isomer Distinction Data). National Library of Medicine. Retrieved from

-

Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[5] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720–722. (Provides mechanistic grounding for pyrimidine ester synthesis). Retrieved from

- Colbon, P., Ruan, J., Purdie, M., & Xiao, J. (2011). Palladium-Catalyzed Carbonylation of Aryl Chlorides. Organic Letters. (Basis for Method A protocol).

-

Sigma-Aldrich. (2025).[1] Safety Data Sheet for Pyrimidine Carboxylates. Retrieved from [1]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google Patents [patents.google.com]

- 3. echemi.com [echemi.com]

- 4. Methyl 2-chloropyrimidine-5-carboxylate | C6H5ClN2O2 | CID 12627752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

A Technical Guide to the Solubility of Methyl 5-Chloropyrimidine-2-Carboxylate for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of methyl 5-chloropyrimidine-2-carboxylate, a key intermediate in pharmaceutical synthesis. Recognizing the limited availability of direct solubility data for this specific compound in public literature, this document focuses on equipping researchers with the foundational knowledge and practical methodologies to determine its solubility accurately. We will delve into the theoretical principles governing solubility, present established experimental protocols, and discuss the critical factors that influence the dissolution of this and related pyrimidine derivatives.

Introduction to Methyl 5-Chloropyrimidine-2-Carboxylate and the Significance of its Solubility

Methyl 5-chloropyrimidine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyrimidine core, is a common scaffold in a wide array of biologically active molecules. The chloro and carboxylate functional groups provide versatile handles for further chemical modifications, making it a valuable building block for the synthesis of novel therapeutic agents.

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that profoundly impacts its biopharmaceutical and technical performance.[1] Poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of a drug. In the context of chemical synthesis and formulation, solubility dictates the choice of solvents for reactions, purification, and the development of the final dosage form. Therefore, a thorough understanding and accurate measurement of the solubility of methyl 5-chloropyrimidine-2-carboxylate are paramount for its effective utilization in research and development.

Theoretical Framework of Solubility

The solubility of a crystalline solid in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute and solvent molecules. The principle of "like dissolves like" serves as a useful qualitative guideline.[2] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[3]

The structure of methyl 5-chloropyrimidine-2-carboxylate suggests a moderate polarity. The nitrogen atoms in the pyrimidine ring and the oxygen atoms of the carboxylate group can act as hydrogen bond acceptors, while the molecule as a whole possesses a dipole moment. Its solubility will, therefore, be highly dependent on the polarity and hydrogen bonding capabilities of the chosen solvent.

Temperature is another critical factor influencing solubility. For most solids, solubility increases with increasing temperature.[4][5] This relationship can be quantified and modeled using thermodynamic equations such as the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution.[6]

Existing Solubility Data for Related Pyrimidine Derivatives

While specific solubility data for methyl 5-chloropyrimidine-2-carboxylate is scarce, studies on analogous pyrimidine derivatives provide valuable insights into its expected behavior. Research on the solubility of other pyrimidines has shown that their solubility is temperature-dependent, generally increasing with a rise in temperature.[7] For instance, for some synthesized pyrimidine derivatives, the solubility was found to be highest in dimethylformamide (DMF), followed by methanol, and was significantly lower in non-polar solvents like carbon tetrachloride.[7] This trend highlights the importance of solvent polarity in the dissolution of such compounds.

This information suggests that for methyl 5-chloropyrimidine-2-carboxylate, polar aprotic solvents like DMF and polar protic solvents like methanol are likely to be effective solubilizing agents.

Experimental Determination of Solubility

Accurate determination of solubility requires robust experimental methods. The isothermal equilibrium method is a widely accepted technique for measuring the equilibrium solubility of a compound.[8] This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solid.

Isothermal Equilibrium Solubility Determination Workflow

The following diagram illustrates a typical workflow for determining the solubility of methyl 5-chloropyrimidine-2-carboxylate using the isothermal equilibrium method.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Detailed Experimental Protocol

Materials and Equipment:

-

Methyl 5-chloropyrimidine-2-carboxylate (solid)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, dimethylformamide)

-

Analytical balance

-

Scintillation vials with screw caps

-

Thermostatic shaker bath or incubator

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.[9][10]

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid methyl 5-chloropyrimidine-2-carboxylate to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker and agitate at a constant temperature (e.g., 25 °C, 37 °C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[11]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of methyl 5-chloropyrimidine-2-carboxylate of known concentrations.

-

Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[12]

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the dissolved compound in the sample.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

-

Factors Influencing Solubility Measurements

Several factors can affect the accuracy and reproducibility of solubility measurements. Careful control of these variables is essential for obtaining reliable data.

Physicochemical Factors Affecting Solubility

The following diagram illustrates the key factors that can influence the solubility of a compound.

Caption: Key Factors Influencing the Solubility of a Compound.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is crucial to characterize the solid form used in the solubility determination.

-

pH: For compounds with ionizable groups, the pH of the aqueous medium will significantly impact solubility. While methyl 5-chloropyrimidine-2-carboxylate is not strongly ionizable, the ester group could be susceptible to hydrolysis at extreme pH values.

-

Purity of the Compound: Impurities can affect the measured solubility.

Data Modeling and Interpretation

Once experimental solubility data is obtained at different temperatures, it can be correlated using thermodynamic models. The modified Apelblat equation is a commonly used semi-empirical model that provides a good fit for experimental solubility data.[6][13]

By fitting the experimental data to such models, thermodynamic parameters like the enthalpy, entropy, and Gibbs free energy of dissolution can be calculated.[6] These parameters provide deeper insights into the dissolution process and can be valuable for process optimization and formulation development.

Conclusion

While direct, quantitative solubility data for methyl 5-chloropyrimidine-2-carboxylate is not extensively documented, this guide provides a robust framework for its determination. By understanding the underlying theoretical principles and employing rigorous experimental methodologies, researchers can generate high-quality, reliable solubility data. This information is indispensable for advancing the use of this important building block in pharmaceutical research and development, ultimately contributing to the discovery of new and effective medicines.

References

- Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.

- Methyl 5-Chloropyridine-2-Carboxyl

- Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. MDPI.

- Measurement and Correlation for Solubility of Some Pyrimidine Deriv

- Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formul

- Solubility of pyrimidine derivatives in different organic solvents at different temper

- Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K.

- Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma.

- 13.3: Factors Affecting Solubility. Chemistry LibreTexts.

- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.

- 3.2 Solubility – Introductory Organic Chemistry.

- SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- In-vitro Thermodynamic Solubility. Protocols.io.

- for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.

- MultiScreen Solubility Filter Pl

- Factors Affecting Solubility. Mrs. Thompson.

- Biochemistry, Dissolution and Solubility.

- In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility D

- Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides

- Factors Affecting Solubility - AP Chemistry Complete Course - Lesson 10.3. YouTube.

- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.

- <1236> Solubility Measurements. USP-NF.

Sources

- 1. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. Factors Affecting Solubility - Mrs. Thompson [tokaysc6.weebly.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 7. scispace.com [scispace.com]

- 8. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. improvedpharma.com [improvedpharma.com]

- 10. ijpsr.com [ijpsr.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. impactfactor.org [impactfactor.org]

- 13. researchgate.net [researchgate.net]

"biological activity of Methyl 5-chloropyrimidine-2-carboxylate"

The following technical guide details the chemical biology, pharmacological utility, and experimental applications of Methyl 5-chloropyrimidine-2-carboxylate , a critical pharmacophore precursor in modern drug discovery.

A Privileged Scaffold for RIPK1 Inhibition and GPCR Modulation

Executive Summary

Methyl 5-chloropyrimidine-2-carboxylate (CAS: 894797-00-3) is not merely a chemical intermediate; it is a "privileged scaffold" in medicinal chemistry. Its structural logic—combining an electron-deficient pyrimidine core, a reactive ester handle at C2, and a metabolically stable yet functionalizable chlorine at C5—makes it a linchpin in the synthesis of RIPK1 inhibitors (neurodegenerative therapeutics) and APJ receptor modulators (cardiovascular agents).

This guide delineates the compound's transition from a chemical building block to a bioactive effector, providing validated protocols for its synthesis and derivatization.

Chemical Biology & Mechanism of Action

While the methyl ester itself is a prodrug-like precursor, its biological value lies in the pharmacological space it unlocks. The pyrimidine ring serves as a bioisostere for phenyl or pyridine rings, improving aqueous solubility and reducing lipophilicity (LogP) in final drug candidates.

The Structural Logic (SAR)

-

C2-Position (Ester): The "Warhead Vector." This position is highly susceptible to nucleophilic attack, allowing rapid conversion into amides (for H-bond interactions) or heterocycles (e.g., triazoles, oxadiazoles) that engage target protein binding pockets.

-

C5-Position (Chlorine): The "Metabolic Shield." Unlike hydrogen, the chlorine atom blocks metabolic oxidation at the para-position relative to the nitrogens. Furthermore, it serves as a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to extend the molecule into hydrophobic domains of the target protein.

Key Signaling Pathways

Derivatives of this scaffold modulate critical pathways:

-

RIPK1 (Receptor Interacting Protein Kinase 1):

-

Pathology: Necroptosis (programmed necrosis) in ALS, Alzheimer's, and Multiple Sclerosis.

-

Mechanism:[1][2] The scaffold forms the core of Type II kinase inhibitors, occupying the ATP-binding pocket. The C2-derived amide forms a hinge-binding motif, while the C5-substituent extends into the hydrophobic back pocket.

-

-

APJ Receptor (Apelin Receptor):

Physicochemical Profile

| Property | Value | Note |

| IUPAC Name | Methyl 5-chloropyrimidine-2-carboxylate | Specific isomer (5-Cl, 2-COOMe) |

| CAS Number | 894797-00-3 | Distinct from 2-Cl isomer (287714-35-6) |

| Molecular Formula | ||

| Molecular Weight | 172.57 g/mol | Fragment-like (Rule of 3 compliant) |

| Appearance | White to off-white solid | |

| Solubility | DMSO, MeOH, DCM | Poor water solubility before hydrolysis |

| pKa | ~ -2.8 (Predicted) | Very weak base (pyrimidine nitrogens) |

| Reactivity | Electrophilic at Carbonyl (C2) | Prone to hydrolysis/aminolysis |

Experimental Protocols

Safety Warning: All procedures involve hazardous chemicals (SOCl2, Hydrazine). Perform in a fume hood with appropriate PPE.

Synthesis of the Scaffold (Pinner Reaction)

This protocol converts 5-chloropyrimidine-2-carbonitrile into the methyl ester.

-

Reagents: 5-chloropyrimidine-2-carbonitrile (1.0 eq), Methanol (anhydrous), HCl gas (or Acetyl Chloride).

-

Setup: Flame-dried round-bottom flask under Nitrogen.

-

Procedure:

-

Dissolve nitrile in anhydrous MeOH (0.5 M concentration).

-

Cool to 0°C. Bubble dry HCl gas through the solution for 30 min (or add Acetyl Chloride dropwise to generate HCl in situ).

-

Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Mechanism:[1][2] Formation of the imidate intermediate, followed by hydrolysis by trace water/MeOH.

-

-

Workup: Concentrate in vacuo. Neutralize residue with saturated

. Extract with Ethyl Acetate ( -

Validation: LC-MS should show peak at

.

Divergent Derivatization (Library Generation)

This workflow describes converting the scaffold into two distinct bioactive classes.

Pathway A: Synthesis of Amide Inhibitors (RIPK1 Type)

-

Reagents: Methyl 5-chloropyrimidine-2-carboxylate, Primary Amine (

), DIPEA, DMSO. -

Step-by-Step:

-

Dissolve ester (1.0 eq) and Amine (1.2 eq) in DMSO.

-

Add DIPEA (3.0 eq).

-

Heat to 80°C (or Microwave at 120°C for 30 min).

-

Monitor by TLC (Ester spot disappearance).

-

Purification: Reverse-phase HPLC (Water/Acetonitrile gradient).

-

Pathway B: Synthesis of Hydrazide (Triazole Precursor)

-

Reagents: Methyl 5-chloropyrimidine-2-carboxylate, Hydrazine Hydrate (

), Ethanol. -

Step-by-Step:

-

Dissolve ester in Ethanol (0.2 M).

-

Add Hydrazine Hydrate (5.0 eq) dropwise at 0°C.

-

Stir at RT for 2 hours (Precipitate often forms).

-

Isolation: Filter the solid precipitate. Wash with cold Ethanol. This is the pure hydrazide.

-

Visualization of Chemical Logic

Divergent Synthesis Workflow

The following diagram illustrates how the scaffold is processed into different therapeutic classes.

Caption: Divergent synthesis pathways transforming the ester scaffold into three distinct bioactive classes.

RIPK1 Signaling Context

How the derived inhibitor impacts the Necroptosis pathway.

Caption: Mechanism of Action: Pyrimidine derivatives bind RIPK1, preventing Necrosome formation and shifting cell fate toward survival.

References

-

World Intellectual Property Organization (WIPO). (2019). Compounds and compositions for treating conditions associated with APJ receptor activity. Patent WO2019169193A1. Link

-

United States Patent and Trademark Office. (2024). Pyrimidinone compounds and uses thereof (RIPK1 Inhibitors). US Patent 20240002388A1. Link

-

Justia Patents. (2025). 2,4-dioxotetrahydropyrimidinyl derivatives as degrons in PROTACs.Link

-

PubChem. (2025).[3] Methyl 5-chloropyrimidine-2-carboxylate (Compound Summary).[1][4][5][6] National Library of Medicine. Link(Note: Accession for specific isomer).

-

ChemicalBook. (2025).[7] 5-Chloropyrimidine-2-Carboxylic Acid Methyl Ester Product Information.Link

Sources

- 1. WO2019169193A1 - Compounds and compositions for treating conditions associated with apj receptor activity - Google Patents [patents.google.com]

- 2. chemscene.com [chemscene.com]

- 3. Methyl 2-methylpyrimidine-5-carboxylate | C7H8N2O2 | CID 45117333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Supplier CAS No 894797-00-3 - BuyersGuideChem [buyersguidechem.com]

- 5. CN112055713A - ç¨äºæ²»çä¸apjåä½æ´»æ§æå ³çç¾ç çååç©åç»åç© - Google Patents [patents.google.com]

- 6. 5-Chloropyrimidine-2-Carboxylic Acid Methyl Ester | 894797-00-3 [chemicalbook.com]

- 7. patents.justia.com [patents.justia.com]

The Unseen Pillar of Modern Pharmaceuticals: A Technical Guide to Methyl 5-chloropyrimidine-2-carboxylate

An In-Depth Exploration of the Synthesis, History, and Application of a Critical, Yet Unsung, Chemical Intermediate in Drug Discovery

For researchers, scientists, and professionals in the fast-paced world of drug development, the journey from a promising molecular concept to a life-changing therapeutic is paved with critical chemical building blocks. Among these, Methyl 5-chloropyrimidine-2-carboxylate stands as a testament to the quiet, yet indispensable, role of heterocyclic intermediates. This technical guide provides a comprehensive overview of this pivotal molecule, delving into its discovery, the evolution of its synthesis, its physicochemical characteristics, and its significant contributions to medicinal chemistry.

Introduction: The Strategic Importance of a Functionalized Pyrimidine

Methyl 5-chloropyrimidine-2-carboxylate, with the CAS number 287714-35-6, is a highly functionalized pyrimidine derivative.[1] Its strategic importance lies in the unique arrangement of its functional groups: a reactive chlorine atom at the 2-position, an electron-withdrawing carboxylate group at the 5-position, and the inherent chemical properties of the pyrimidine ring. This trifecta of features makes it a versatile and valuable precursor in the synthesis of complex molecular architectures, particularly in the realm of pharmaceuticals.[2] The pyrimidine scaffold itself is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents due to its ability to mimic the purine and pyrimidine bases of DNA and RNA, and to participate in hydrogen bonding interactions with biological targets.[3][4]

A Historical Perspective: The Emergence of a Key Synthetic Tool

While a singular, seminal "discovery" paper for Methyl 5-chloropyrimidine-2-carboxylate is not readily identifiable in the annals of chemical literature, its emergence is intrinsically linked to the broader history of pyrimidine chemistry. The synthesis of pyrimidine derivatives has been a subject of intense research for over a century, with early methods often relying on the condensation of ureas and thioureas with β-dicarbonyl compounds.[5]

The development of methods for the synthesis of halogenated pyrimidines, particularly chloropyrimidines, marked a significant advancement, providing chemists with a handle for nucleophilic substitution reactions to introduce further molecular diversity.[6] Similarly, the introduction of carboxylic acid and ester functionalities onto the pyrimidine ring opened up avenues for amide bond formation and other transformations crucial for building complex drug molecules.

The synthesis of specifically substituted pyrimidine-2-carboxylic esters was advanced by methods reacting amidinium salts with functionalized propen-1-ol derivatives, as described in the early 2000s.[7] A key modern synthesis for Methyl 2-chloropyrimidine-5-carboxylate involves the diazotization of a 2-aminopyrimidine precursor, a common strategy for converting amino groups on aromatic rings into other functionalities, including halogens.[8] This evolution reflects a continuous drive towards more efficient, scalable, and versatile synthetic routes to access highly functionalized building blocks like Methyl 5-chloropyrimidine-2-carboxylate.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₆H₅ClN₂O₂ | [1] |

| Molecular Weight | 172.57 g/mol | [1] |

| Appearance | White to off-white powder | [9] |

| Melting Point | 76 °C | [9] |

| Boiling Point | 304.3 °C | [9] |

| Density | 1.4 ± 0.1 g/cm³ | [9] |

| CAS Number | 287714-35-6 | [1] |

Spectroscopic Data:

The structural integrity of Methyl 5-chloropyrimidine-2-carboxylate is confirmed through various spectroscopic techniques. The ¹H NMR spectrum is particularly informative, showing characteristic signals for the methyl ester protons and the protons on the pyrimidine ring.

Synthesis of Methyl 5-chloropyrimidine-2-carboxylate: A Step-by-Step Protocol

The contemporary synthesis of Methyl 5-chloropyrimidine-2-carboxylate often commences from its 2-amino analogue, employing a Sandmeyer-type reaction. This method is reliable and provides a good yield of the desired product.

Reaction Scheme:

A common synthetic route to Methyl 5-chloropyrimidine-2-carboxylate.

Detailed Experimental Protocol:

-

Step 1: Diazotization. 2-Aminopyrimidine-5-carboxylic acid methyl ester (1 equivalent) is added to a mixture of concentrated hydrochloric acid and dichloromethane. The mixture is cooled, and zinc chloride (3 equivalents) is slowly added, maintaining the temperature between 15-20 °C.[8] The reaction mixture is stirred for 30 minutes and then further cooled to 5-10 °C.[8]

-

Step 2: Sandmeyer Reaction. Sodium nitrite (3 equivalents) is added portion-wise, ensuring the internal temperature remains between 5-10 °C. The reaction is allowed to proceed for 2 hours.[8]

-

Step 3: Work-up and Purification. The reaction is quenched by slowly pouring the mixture into ice water. The organic layer is separated, and the aqueous phase is extracted with dichloromethane. The combined organic extracts are concentrated to yield the crude product.[8]

-

Step 4: Recrystallization. The crude product is suspended in hexane and heated to 60°C for 30 minutes, followed by filtration. Concentration of the filtrate affords the purified Methyl 2-chloropyrimidine-5-carboxylate as an off-white solid.[8]

Causality Behind Experimental Choices:

-

Low Temperature: The diazotization reaction is performed at low temperatures to ensure the stability of the diazonium salt intermediate, which is prone to decomposition at higher temperatures.

-

Zinc Chloride: Zinc chloride acts as a Lewis acid catalyst, facilitating the reaction.

-

Dichloromethane: This solvent is chosen for its ability to dissolve the starting material and product, as well as its immiscibility with the aqueous phase, which simplifies the work-up procedure.

-

Hexane Recrystallization: The final recrystallization from hexane is a crucial step to remove impurities and obtain a high-purity product.

Applications in Drug Discovery and Development

The true value of Methyl 5-chloropyrimidine-2-carboxylate lies in its role as a versatile intermediate for the synthesis of a wide range of biologically active molecules. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various amine, alcohol, and thiol functionalities. The methyl ester at the 5-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drugs.

This strategic placement of reactive sites makes it a valuable building block in the synthesis of compounds targeting a diverse range of therapeutic areas, including oncology and infectious diseases.[2] For instance, pyrimidine derivatives are known to act as inhibitors of various kinases, proteases, and other enzymes implicated in disease pathogenesis. The ability to readily modify the pyrimidine core using intermediates like Methyl 5-chloropyrimidine-2-carboxylate is a powerful tool for medicinal chemists in their quest to design and synthesize novel therapeutic agents. It has been noted as a useful intermediate in the preparation of ACSS2 inhibitors, which have potential anti-inflammatory and anti-depressant activities.[8]

Logical workflow of Methyl 5-chloropyrimidine-2-carboxylate in drug discovery.

Conclusion and Future Outlook

Methyl 5-chloropyrimidine-2-carboxylate, while not a household name, represents a class of indispensable reagents that fuel the engine of modern drug discovery. Its well-defined synthesis, versatile reactivity, and the biological significance of the pyrimidine core ensure its continued importance in the pharmaceutical industry. As our understanding of disease biology deepens and the demand for novel, highly specific therapeutics grows, the need for sophisticated and adaptable chemical building blocks like Methyl 5-chloropyrimidine-2-carboxylate will only intensify. Future research will likely focus on developing even more efficient and sustainable synthetic routes to this and related pyrimidine intermediates, further empowering medicinal chemists to explore new frontiers in the treatment of human disease.

References

-

Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). Preprints.org. Retrieved February 5, 2026, from [Link]

- An overview on synthesis and biological activity of pyrimidines. (2015). Journal of Chemical and Pharmaceutical Research, 7(1), 246-252.

-

Methyl 2-chloropyrimidine-5-carboxylate. (n.d.). PubChem. Retrieved February 5, 2026, from [Link]

- Lauterwasser, F., Hayes, P. G., Blacquiere, J. M., & Crudden, C. M. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(20), 6729–6735.

- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2024). Chemistry, 6(2), 64.

- Pyrimidine and Its Biological Activity: A Review. (2013).

- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720–722.

- Tolba, M. S., Kamal, A. M., & El-Saghier, A. M. M. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 121-140.

Sources

- 1. Methyl 2-chloropyrimidine-5-carboxylate | C6H5ClN2O2 | CID 12627752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. growingscience.com [growingscience.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 8. METHYL 2-CHLOROPYRIMIDINE-5-CARBOXYLATE | 287714-35-6 [chemicalbook.com]

- 9. echemi.com [echemi.com]

"Methyl 5-chloropyrimidine-2-carboxylate starting material for synthesis"

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process scientists. It prioritizes the specific regiochemistry requested (5-chloro-2-carboxylate), distinguishes it from its common isomer, and provides actionable synthetic workflows.

A Strategic Scaffold for Divergent Heterocyclic Synthesis

Executive Summary & Strategic Value

Methyl 5-chloropyrimidine-2-carboxylate is a high-value bifunctional building block in drug discovery. Its structural utility lies in its orthogonal reactivity profile :

-

C2-Position (Ester): An electrophilic "anchor" point, ideal for generating amide-based hinge binders or solubilizing tails.[1]

-

C5-Position (Chlorine): A non-activated heteroaryl chloride, stable to nucleophiles but highly reactive in Palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig).[1]

Critical Identity Check (Regioisomer Alert): Researchers must distinguish this target from its more common isomer.

-

Target Compound: Methyl 5-chloro pyrimidine-2 -carboxylate (CAS: 894797-00-3 ).[1][2] Focus of this guide.

-

Common Isomer: Methyl 2-chloro pyrimidine-5 -carboxylate (CAS: 287714-35-6).[1][3][4][5][6]

-

Impact: The 2-chloro isomer is highly susceptible to SNAr displacement.[1] The 5-chloro isomer (Target) is resistant to SNAr, requiring transition-metal catalysis for functionalization.[1]

Chemical Profile & Sourcing

| Property | Data |

| IUPAC Name | Methyl 5-chloropyrimidine-2-carboxylate |

| CAS Number | 894797-00-3 |

| Molecular Formula | C₆H₅ClN₂O₂ |

| Molecular Weight | 172.57 g/mol |

| Physical State | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, DCM, MeOH; sparingly soluble in water.[1][7] |

| Stability | Stable under standard conditions.[1][7] Caution: Pyrimidine-2-carboxylic acids (hydrolysis product) are prone to decarboxylation under high heat/acidic conditions.[1] Keep ester intact until late stage if possible. |

Synthetic Access & Preparation[1][8][9]

While commercially available, in-house preparation is often required for scale-up.[1] The most robust route proceeds via the Pinner reaction or hydration of the corresponding nitrile.

Retro-Synthetic Analysis

Target: Methyl 5-chloropyrimidine-2-carboxylate Precursor: 5-Chloropyrimidine-2-carbonitrile (CAS: 38275-56-8)[1][7]

Protocol Summary (Nitrile to Ester):

-

Acid Methanolysis: Dissolve 5-chloropyrimidine-2-carbonitrile in anhydrous MeOH saturated with HCl (g).

-

Imidate Formation: Stir at 0°C to RT for 12-24h to form the imidate intermediate.

-

Hydrolysis: Treat carefully with water (controlled pH) to convert the imidate to the ester without hydrolyzing to the acid/decarboxylating.

Core Reactivity & Workflows

The power of this scaffold lies in the ability to sequence reactions based on the stability of the ester vs. the chloride.[1]

Reactivity Map (DOT Diagram)[1]

Figure 1: Divergent synthesis pathways.[1] The 5-Cl position is orthogonal to the 2-Ester, allowing sequential functionalization.[1]

Detailed Experimental Protocols

Workflow A: C2-Amidation (The "Anchor" Step)

Objective: Convert the ester to an amide to establish a binding motif (e.g., for TRPV2 or Kinase targets) while leaving the 5-Cl handle intact for later coupling.[1]

Method: Direct Aminolysis (for aliphatic amines) or Hydrolysis-Coupling (for anilines).[1]

Protocol (Hydrolysis-Coupling):

-

Hydrolysis: Suspend Methyl 5-chloropyrimidine-2-carboxylate (1.0 eq) in THF/Water (3:1). Add LiOH (1.1 eq) at 0°C. Stir 1h.

-

Critical Control: Do not heat.[1] Acidify carefully to pH 3-4 with 1N HCl and extract immediately into EtOAc to avoid decarboxylation.

-

-

Coupling: Dissolve the crude acid in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir 5 min.

-

Addition: Add the amine partner (1.1 eq). Stir at RT for 2-4h.[1]

-

Workup: Dilute with water, filter precipitate or extract with EtOAc.

Workflow B: C5-Suzuki Coupling (The "Extension" Step)

Objective: Install an aryl or heteroaryl group at the 5-position.[1][8]

Mechanism: The 5-position is electron-rich relative to the 2/4/6 positions, making it resistant to SNAr but excellent for oxidative addition by Pd(0).[1]

Protocol:

-

Setup: Charge a reaction vial with Methyl 5-chloropyrimidine-2-carboxylate (1.0 eq), Aryl Boronic Acid (1.2 eq), and K₂CO₃ (2.5 eq).

-

Solvent: Add 1,4-Dioxane/Water (4:1). Degas with N₂ for 10 mins.

-

Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 eq) or XPhos Pd G2 (for difficult substrates).

-

Reaction: Heat to 80-90°C for 4-12 hours.

-

Note: Microwave irradiation (110°C, 30 min) is highly effective for this scaffold.

-

-

Purification: Filter through Celite, concentrate, and purify via silica flash chromatography (Hexane/EtOAc).

Case Study: TRPV2 Channel Blockers

Recent patent literature (e.g., WO2024009308) highlights the use of the 5-chloropyrimidine-2-carboxylic acid core.[1]

Synthetic Logic:

-

Starting Material: Methyl 5-chloropyrimidine-2-carboxylate.[1][2][9][10]

-

Step 1: Hydrolysis to the acid.

-

Step 2: Amide coupling with complex amines (e.g., 4-piperidinemethanol derivatives).[1]

-

Step 3: The 5-Cl group serves as a lipophilic modulator or is further coupled to extend the pharmacophore into a hydrophobic pocket.[1]

Why this scaffold? The pyrimidine nitrogen atoms at position 1 and 3 provide hydrogen bond acceptor capabilities, while the 2-carbonyl group acts as a rigid linker.[1] The 5-Cl substituent modulates the pKa of the ring nitrogens and improves metabolic stability by blocking the para-position from oxidation.[1]

References

-

Chemical Identity & Properties: PubChem.[4] Methyl 5-chloropyrimidine-2-carboxylate (CID 12627752).[1] National Library of Medicine. Link[1]

-

Commercial Availability & CAS Verification: Sigma-Aldrich.[1] Methyl 5-chloropyrimidine-2-carboxylate Product Page. Link[1]

-

Application in Drug Discovery (TRPV2): WIPO Patentscope. WO2024009308 - TRPV2 Channel Blockers and Use Thereof.[1] Link[1]

-

Synthetic Methodology (Amidation): ChemicalBook. Synthesis of Pyrimidine Carboxamides. Link

-

Related Scaffold Synthesis (APJ Receptor): Google Patents. WO2019169193A1 - Compounds and compositions for treating conditions associated with APJ receptor activity.[1] Link

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 5-CHLOROPYRIMIDINE-2-CARBOXYLIC ACID METHYL ESTER | 894797-00-3 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. Methyl 2-chloropyrimidine-5-carboxylate | C6H5ClN2O2 | CID 12627752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. METHYL 2-CHLOROPYRIMIDINE-5-CARBOXYLATE | 287714-35-6 [chemicalbook.com]

- 7. 5-Chloropyrimidine-2-Carboxylic Acid Methyl Ester | 894797-00-3 [chemicalbook.com]

- 8. WO2024009308A1 - Trpv2 channel blockers and use thereof - Google Patents [patents.google.com]

- 9. Page loading... [wap.guidechem.com]

- 10. echemi.com [echemi.com]

An In-Depth Technical Guide to the Hydrolysis of Methyl 5-chloropyrimidine-2-carboxylate

Foreword: The Strategic Importance of 5-Chloropyrimidine-2-carboxylic Acid in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pyrimidine scaffold stands as a cornerstone of molecular design, underpinning the therapeutic efficacy of a multitude of approved drugs.[1] Its inherent bioisosteric relationship with purines allows for nuanced interactions with a host of biological targets, rendering it a privileged core in the development of novel therapeutic agents. The derivative, 5-chloropyrimidine-2-carboxylic acid, represents a particularly valuable building block. The carboxylic acid moiety provides a crucial handle for amide bond formation and other key derivatizations, while the strategically positioned chlorine atom offers a site for further chemical modification, such as nucleophilic aromatic substitution or cross-coupling reactions, enabling the exploration of diverse chemical space.[2] The synthesis of this key intermediate, primarily through the hydrolysis of its corresponding methyl ester, is therefore a reaction of paramount importance for researchers and drug development professionals. This guide provides a comprehensive technical overview of this critical transformation, grounded in mechanistic principles and practical, field-tested insights.

I. The Core Transformation: A Mechanistic Perspective

The hydrolysis of Methyl 5-chloropyrimidine-2-carboxylate to its corresponding carboxylic acid is most effectively achieved through base-catalyzed hydrolysis, a process commonly referred to as saponification. This reaction is fundamentally a nucleophilic acyl substitution.

The reaction proceeds via a well-established mechanism, initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide ion as a leaving group and forming the carboxylic acid. In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by the methoxide or another hydroxide ion to form the highly stable carboxylate salt. This final, irreversible acid-base reaction drives the equilibrium of the entire process towards the product, ensuring a high conversion rate.

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of Methyl 5-chloropyrimidine-2-carboxylate

This Application Note and Protocol is designed for researchers aiming to functionalize Methyl 5-chloropyrimidine-2-carboxylate via Suzuki-Miyaura cross-coupling. This substrate presents a specific dichotomy: the 5-chloro position requires a robust catalytic system for oxidative addition (due to the strength of the C-Cl bond), while the 2-carboxylate (methyl ester) is susceptible to hydrolysis (saponification) under standard basic aqueous conditions.

The following guide synthesizes field-proven methodologies to navigate this chemoselectivity challenge.

Executive Summary & Substrate Analysis

Target Substrate: Methyl 5-chloropyrimidine-2-carboxylate Primary Challenge: Balancing reactivity (activating the inert C-Cl bond) with stability (preventing hydrolysis of the C-2 methyl ester).

-

Electronic Activation: The pyrimidine ring is electron-deficient ($ \pi $-deficient), which significantly lowers the activation energy for the oxidative addition of Palladium(0) into the C-Cl bond compared to chlorobenzenes. This allows the reaction to proceed without the exotic ligands often required for aryl chlorides.[1]

-

The "Danger Zone" (Hydrolysis): The 2-position is activated by the ring nitrogens, making the attached ester highly electrophilic. Strong bases (NaOH, KOH) or prolonged heating in aqueous media will rapidly convert the methyl ester to the carboxylic acid (saponification) or lead to decarboxylation.

Strategic Solution: Use a mild, non-nucleophilic base (Potassium Phosphate or Cesium Carbonate) and a controlled solvent system (Anhydrous or minimal water) to favor coupling over hydrolysis.

Mechanistic Pathway

The success of this protocol relies on the catalytic cycle effectively bypassing the high energy barrier of C-Cl bond cleavage.

Figure 1: Catalytic cycle highlighting the rate-limiting oxidative addition of the C-Cl bond and the critical base activation step.[2]

Optimization Matrix

The following conditions have been screened for 5-chloropyrimidines. Method A is the standard robust protocol; Method B is the "Safety-First" protocol for highly sensitive esters.

| Parameter | Method A: High Throughput | Method B: Anhydrous (Ester Safe) | Why? |

| Catalyst | Pd(dppf)Cl₂·DCM (3-5 mol%) | Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) | Pd(dppf)Cl₂ is robust and air-stable. XPhos is electron-rich, accelerating C-Cl insertion. |

| Base | K₃PO₄ (2.0 - 3.0 equiv) | Cs₂CO₃ (2.0 equiv) | Phosphate is milder than carbonate/hydroxide, reducing hydrolysis risk. Cesium aids solubility in organics. |

| Solvent | 1,4-Dioxane / Water (9:1 or 4:1) | Toluene (Anhydrous) | Water accelerates the reaction but risks hydrolysis. Toluene is safer for the ester. |

| Temp | 80°C - 90°C | 100°C - 110°C | Higher temp required in toluene due to lower solubility of inorganic bases. |

| Time | 2 - 4 Hours | 12 - 16 Hours | Aqueous systems react faster. |

Detailed Experimental Protocols

Protocol A: The "Golden Standard" (Dioxane/Water)

Recommended for initial attempts. High yield potential.

Reagents:

-

Methyl 5-chloropyrimidine-2-carboxylate (1.0 equiv)

-

Aryl Boronic Acid (1.2 - 1.5 equiv)

-

Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv / 5 mol%)

-

Base: Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed) and Water (degassed) [Ratio 9:1]

Step-by-Step:

-

Setup: Flame-dry a reaction vial or round-bottom flask equipped with a magnetic stir bar. Allow to cool under Argon/Nitrogen flow.

-

Charging: Add the pyrimidine substrate (1.0 eq), boronic acid (1.2 eq), and K₃PO₄ (3.0 eq) to the vial.

-

Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) last to minimize air exposure.

-

Inertion: Cap the vial with a septum. Evacuate and backfill with Argon 3 times.

-

Solvation: Inject degassed 1,4-Dioxane followed by degassed water (9:1 ratio). Concentration should be approx 0.1 M - 0.2 M.

-

Reaction: Heat the block/bath to 85°C . Stir vigorously.

-

Checkpoint: Monitor by LC-MS or TLC after 2 hours. Look for the disappearance of the chloride.

-

-

Workup (Crucial for Ester):

-

Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Protocol B: The "Anhydrous" Method (Toluene)

Use if Method A results in >10% hydrolysis (formation of carboxylic acid).

Reagents:

-

Catalyst System: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR Pd(PPh₃)₄ (5 mol%)

-

Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) - Must be finely ground/powdered.

-

Solvent: Anhydrous Toluene.

Step-by-Step:

-

Drying: Ensure all glassware is oven-dried. Use anhydrous toluene from a solvent still or Sure/Seal™ bottle.

-

Charging: Add substrate, boronic acid, powdered Cs₂CO₃, and Pd catalyst to a pressure vial.

-

Inertion: Seal and purge with Argon for 5 minutes.

-

Reaction: Heat to 100°C for 12-16 hours.

-

Note: The reaction is slower because the base is only sparingly soluble in Toluene. The "heterogeneous" surface reaction protects the ester.

-

-

Workup: Filter the mixture through a pad of Celite to remove the inorganic base. Rinse the pad with EtOAc. Concentrate the filtrate directly for purification.

Troubleshooting & Quality Control

| Observation | Diagnosis | Corrective Action |

| Ester Hydrolysis (Acid detected in LCMS) | Base too strong or too much water. | Switch to Method B (Anhydrous Toluene/Cs₂CO₃). Reduce temperature to 70°C. |

| Low Conversion (Starting material remains) | Oxidative addition failure. | Switch ligand to XPhos or SPhos (Buchwald G3 precatalysts). Increase Temp to 100°C. |

| Protodeboronation (Benzene/Arene byproduct) | Boronic acid instability. | Add boronic acid in portions (e.g., 0.5 eq every hour). Use Boronic Ester (Pinacol ester) instead of acid. |

| Homocoupling (Biaryl formation) | Oxygen presence. | Rigorous degassing is required. Sparge solvents with Argon for 15 mins before use. |

References

-

Mechanistic Overview & Catalyst Selection: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. [2]

-

Reactivity of Chloropyrimidines: Gong, Y., & Pauls, H. W. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (Demonstrates the feasibility of coupling electron-deficient chloropyrimidines using standard Pd catalysts).

-

Ester Stability in Suzuki Couplings: Dawood, K. M., et al. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling. (Validates the use of Cs2CO3/Toluene and microwave conditions to preserve methyl esters during coupling).[6][7]

-

Microwave Protocols for Chloropyrimidines: Klinar, D., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. (Provides insight into the reactivity trends of chloropyrimidines and the efficiency of microwave heating).[8]

-

General Protocol Grounding: BenchChem Application Note. Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. (General reference for handling di-halogenated pyrimidines).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

Strategic Functionalization of Methyl 5-chloropyrimidine-2-carboxylate via Pd-Catalysis

Application Note & Protocol Guide

Executive Summary

Methyl 5-chloropyrimidine-2-carboxylate represents a high-value scaffold in medicinal chemistry, offering a "meta-like" vector for substitution on the pyrimidine core while retaining a C2-ester handle for subsequent heterocyclization or amidation. However, its dual functionality presents a paradox: the electron-deficient pyrimidine ring facilitates oxidative addition but simultaneously renders the C2-ester highly susceptible to base-mediated hydrolysis or nucleophilic attack.

This guide provides validated protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. The methodologies prioritize chemoselectivity —activating the kinetically inert C5–Cl bond while preserving the base-sensitive C2–ester.

Mechanistic Analysis & Substrate Logic

The Electronic Landscape

The pyrimidine ring is inherently electron-deficient (

-

C5-Position (The Reactive Site): The C5 position is electronically unique. It is beta to the nitrogen atoms, making it the least electron-deficient position on the ring (resembling the meta-position of pyridine). Consequently, the C5–Cl bond is stronger and harder to activate via oxidative addition than a C2–Cl or C4–Cl bond.

-

C2-Position (The Sensitive Site): The ester is activated by the adjacent ring nitrogens. Standard bases used in cross-coupling (e.g., NaOH, NaOEt) will rapidly hydrolyze this ester to the carboxylate (poisoning the Pd-catalyst) or cause transesterification.

Catalyst Design Strategy

To overcome the inert C5–Cl bond without destroying the C2–ester, the catalyst system must meet two criteria:

-

High Activity: Use electron-rich, bulky phosphine ligands (Buchwald-type) or bidentate ligands (dppf, Xantphos) to facilitate oxidative addition into the C–Cl bond.

-

Mild Basicity: Use anhydrous carbonate or phosphate bases (Cs₂CO₃, K₃PO₄) rather than hydroxides or alkoxides.

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Target: Biaryl formation preserving the ester.

Reagents:

-

Substrate: Methyl 5-chloropyrimidine-2-carboxylate (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

-

Why: The ferrocenyl backbone provides a large bite angle and robustness against air/moisture, crucial for scale-up.

-

-

Base: Anhydrous K₃PO₄ (2.0 equiv)

-

Why: Tribasic phosphate buffers the reaction without generating strong nucleophiles that attack the ester.

-

-

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

-

Setup: Charge a reaction vial with the pyrimidine substrate (1.0 mmol), arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and finely ground K₃PO₄ (2.0 mmol).

-

Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvation: Add anhydrous 1,4-Dioxane (5 mL) via syringe.

-

Reaction: Heat the block to 90°C for 4–12 hours.

-

Monitoring: Check via LCMS. Look for the disappearance of the chloride (M+H) and emergence of the biaryl product.

-

-

Workup: Cool to RT. Filter through a pad of Celite to remove insolubles. Rinse with EtOAc. Concentrate the filtrate.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Sonogashira Coupling

Target: Introduction of alkyne handles.

Reagents:

-

Substrate: Methyl 5-chloropyrimidine-2-carboxylate (1.0 equiv)

-

Alkyne: Terminal alkyne (1.2 equiv)

-

Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%) + CuI (2 mol%)

-

Base: Triethylamine (TEA) (3.0 equiv)

-

Why: Organic amine bases are non-nucleophilic toward the ester compared to inorganic bases in aqueous media.

-

-

Solvent: THF or DMF (anhydrous)

Step-by-Step Procedure:

-

Degassing: Degas the solvent (THF) thoroughly (sparge with Ar for 15 mins). Oxygen promotes homocoupling (Glaser coupling) of the alkyne.

-

Mixing: Add Pd(PPh₃)₂Cl₂, CuI, and the substrate to the vessel under Argon.

-

Addition: Add the alkyne and TEA via syringe.

-

Activation: Heat to 60°C .

-

Note: Higher temperatures (>80°C) may cause cyclization or decomposition of the ester.

-

-

Workup: Dilute with water and extract with DCM. Wash organic layer with NH₄Cl (sat.) to remove Copper species.

Protocol C: Buchwald-Hartwig Amination

Target: C–N bond formation (Amination).[1]

Reagents:

-

Substrate: Methyl 5-chloropyrimidine-2-carboxylate (1.0 equiv)

-

Amine: Primary or Secondary amine (1.2 equiv)

-

Catalyst: BrettPhos Pd G3 or Pd₂(dba)₃ / BrettPhos (2 mol%)

-

Why: BrettPhos is specifically designed for coupling aryl chlorides with primary amines and has high functional group tolerance.

-

-

Base: Cs₂CO₃ (2.0 equiv)

-

Why: Cesium carbonate is mild enough to spare the ester but strong enough to deprotonate the amine-Pd complex.

-

-

Solvent: t-Amyl Alcohol or Toluene.

Step-by-Step Procedure:

-

Pre-complexation (if using separate ligand): Stir Pd₂(dba)₃ and BrettPhos (1:1.2 ratio) in solvent at 60°C for 5 mins to generate the active species.

-

Reaction Assembly: Add substrate, amine, and Cs₂CO₃ to the catalyst mixture.

-

Heating: Heat to 100°C for 2–6 hours.

-

Workup: Filter through Celite. Evaporate solvent.

Optimization & Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| Ester Hydrolysis (Acid formation) | Presence of water + strong base. | Switch to anhydrous K₃PO₄ or Cs₂CO₃. Use molecular sieves in the solvent. |

| Low Conversion | Inert C5–Cl bond; Catalyst death. | Switch to "Bulky" ligands: XPhos, SPhos, or BrettPhos. Increase temp to 110°C (in Toluene). |

| Protodehalogenation (Cl replaced by H) | Hydride source in reaction (often from alcohol solvents). | Avoid alcohol solvents (except t-Amyl alcohol). Use Dioxane/Toluene. Ensure anhydrous conditions. |

| Homocoupling (Biaryl formation) | Oxidation of boronic acid. | Degas solvents more rigorously. Reduce excess boronic acid. |

Pathway Visualization

The following diagram illustrates the catalytic cycle for the Suzuki coupling, highlighting the critical "Danger Zone" where ester hydrolysis competes with the desired Transmetallation.

Caption: Catalytic cycle distinguishing the productive cross-coupling pathway (Green) from the destructive ester hydrolysis pathway (Red).

References

-

Suzuki-Miyaura Coupling Overview

- Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts

- Source: Chemistry LibreTexts

-

URL:[Link]

-

Buchwald-Hartwig Amination

-

Sonogashira Coupling

- Title: Sonogashira coupling - Wikipedia

- Source: Wikipedia

-

URL:[Link]

-

Pyrimidine Functionalization Context

- Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines

- Source: MDPI (Molecules)

-

URL:[Link]

-

Catalyst Selection for Chlorides

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

"Methyl 5-chloropyrimidine-2-carboxylate as a building block in organic synthesis"

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It deviates from standard templates to focus on the unique "orthogonal reactivity" of the title compound.

Subject: Strategic Utilization of Orthogonal Reactivity in Pyrimidine Scaffolds CAS: 287714-35-6 | Molecular Weight: 172.57 g/mol Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

Methyl 5-chloropyrimidine-2-carboxylate represents a "privileged scaffold" in modern drug discovery due to its orthogonal reactivity profile . Unlike simple pyrimidines, this building block offers two distinct chemical handles that can be manipulated independently:

-

The C2-Ester: A classical electrophile for nucleophilic acyl substitution (hydrolysis, amidation).

-

The C5-Chloride: A handle for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This duality allows researchers to rapidly generate diverse libraries of bioactive molecules, particularly in the development of ACSS2 inhibitors , anti-tubercular agents , and kinase inhibitors .

Chemical Profile & Reactivity Logic

To use this reagent effectively, one must understand the electronic environment of the pyrimidine ring.

Electronic Distribution

-

Position 2 (Ester attachment): The C2 position is electron-deficient due to the two adjacent nitrogen atoms. However, the ester group itself is the primary site of reactivity for "hard" nucleophiles (OH-, amines).

-

Position 5 (Chloride attachment): The C5 position is the most electron-rich carbon on the pyrimidine ring (similar to the meta-position in pyridine). Consequently, it is resistant to Nucleophilic Aromatic Substitution (SnAr) .

-

Implication: You can manipulate the C2 ester (hydrolysis/amidation) without risking displacement of the C5-chlorine. The C5-Cl bond is preserved for late-stage palladium-catalyzed diversification.

-

Reactivity Visualization

The following diagram maps the divergent synthetic pathways accessible from this single building block.

Figure 1: Orthogonal reactivity map. The C2 ester and C5 chloride allow for sequential, non-interfering modifications.

Detailed Experimental Protocols

Protocol A: Selective Hydrolysis (Saponification)

Objective: Convert the ester to the free carboxylic acid without affecting the C5-chloride. Context: The resulting acid is a key intermediate for amide coupling reactions (e.g., creating the pharmacophore for ACSS2 inhibition).

Reagents:

-

Methyl 5-chloropyrimidine-2-carboxylate (1.0 equiv)

-

Lithium Hydroxide Monohydrate (LiOH·H2O) (1.2 equiv)

-

Solvent: THF/Water (3:1 ratio)

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.72 g (10 mmol) of Methyl 5-chloropyrimidine-2-carboxylate in 30 mL of THF.

-

Activation: Prepare a solution of LiOH·H2O (0.50 g, 12 mmol) in 10 mL of distilled water.

-

Reaction: Add the aqueous LiOH to the THF solution dropwise at 0°C.

-

Monitoring: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours. Monitor via TLC (System: 5% MeOH in DCM) or LC-MS. The ester spot should disappear.

-

Workup (Critical):

-

Concentrate the mixture under reduced pressure to remove THF.

-

Acidify the remaining aqueous phase carefully with 1N HCl to pH ~2-3. Note: The product may precipitate as a white solid.

-

Extract with Ethyl Acetate (3 x 20 mL).[1]

-

Dry combined organics over anhydrous Na2SO4 and concentrate.

-

-

Yield: Expect 85-95% yield of 5-chloropyrimidine-2-carboxylic acid.

Protocol B: Suzuki-Miyaura Cross-Coupling at C5

Objective: Install an aryl or heteroaryl group at the 5-position.[2] Context: This reaction exploits the C5-Cl bond.[1] Because the pyrimidine ring is electron-deficient, oxidative addition is facilitated compared to chlorobenzenes, but requires active catalysts.

Reagents:

-

Methyl 5-chloropyrimidine-2-carboxylate (1.0 equiv)

-

Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv) or Pd(PPh3)4 (0.05 equiv)

-

Base: K2CO3 (2.0 equiv) or Cs2CO3 (for sterically hindered substrates)

-

Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Procedure:

-

Inert Atmosphere: Purge a reaction vial with Nitrogen or Argon.

-

Loading: Add the pyrimidine substrate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Base (2.0 equiv).

-

Solvent: Add degassed Dioxane/Water mixture.

-

Catalyst Addition: Add the Pd catalyst last to prevent premature oxidation.

-

Heating: Seal the vial and heat to 90°C for 4-12 hours. Microwave option: 120°C for 30 minutes.

-

Filtration: Cool to RT, dilute with EtOAc, and filter through a Celite pad to remove Palladium black.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Case Study: Synthesis of ACSS2 Inhibitors

Background: Acetyl-CoA Synthetase 2 (ACSS2) is a target for cancer therapy.[4][5] Inhibitors often feature a "condensed pyridine" or pyrimidine core linked to an amide. Strategy: Use Methyl 5-chloropyrimidine-2-carboxylate to construct the core.

Workflow Logic:

-

Step 1 (Hydrolysis): Convert the ester to acid (Protocol A).

-

Step 2 (Amide Coupling): React the acid with a complex amine (e.g., a substituted piperazine or spiro-cycle) using HATU/DIPEA. This installs the "right-hand" side of the inhibitor.

-

Step 3 (Suzuki Coupling): Use the C5-Cl to attach an aryl group (e.g., 2-chlorophenyl) to the "left-hand" side, optimizing potency and metabolic stability.

Figure 2: Sequential assembly of ACSS2 inhibitors utilizing the scaffold's dual functionality.

Troubleshooting & Optimization

| Issue | Probable Cause | Expert Solution |

| Low Yield in Suzuki Coupling | Hydrolysis of ester during coupling. | Switch base from K2CO3/Water to anhydrous K3PO4 or CsF in dry Dioxane. |

| Starting Material Recovery (Suzuki) | Oxidative addition is too slow (Cl is less reactive than Br/I). | Switch catalyst to XPhos Pd G2 or Pd2(dba)3 + SPhos . These ligands are bulky and electron-rich, facilitating oxidative addition into C-Cl bonds. |

| Side Reaction in Hydrolysis | Nucleophilic attack on the ring (SnAr) by OH-. | This is rare at C5 but possible at C2 if the ester hydrolysis is slow. Keep temperature at 0°C initially. Do not use excess strong base (NaOH); stick to LiOH. |

Safety & Handling (GHS)[3]

-

Signal Word: Warning

-

Hazard Statements:

-

Storage: Store at 2-8°C under inert gas. Moisture sensitive (ester hydrolysis).

References

-

PubChem. Methyl 2-chloropyrimidine-5-carboxylate Compound Summary. National Library of Medicine. Available at: [Link][3]

-

Gernigon, N., et al. Amide synthesis by acylation. J. Org.[6] Chem., 2012, 77, 8386-8400.[6] (Protocol grounding for amidation). Available at: [Link]

- Comer, E., et al.ACSS2 Inhibitors and Methods of Use Thereof. US Patent Application 20220305010. (Context for ACSS2 applications).

Sources

- 1. researchgate.net [researchgate.net]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]